Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate
CAS No.: 161155-33-5
Cat. No.: VC15822265
Molecular Formula: C6H5N5O4
Molecular Weight: 211.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161155-33-5 |
|---|---|
| Molecular Formula | C6H5N5O4 |
| Molecular Weight | 211.14 g/mol |
| IUPAC Name | methyl 3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylate |
| Standard InChI | InChI=1S/C6H5N5O4/c1-15-6(12)4-2-3(8-9-4)5(10-7-2)11(13)14/h1H3,(H,7,10)(H,8,9) |
| Standard InChI Key | UCVJGULVAOCFTF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NNC2=C(NN=C21)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate possesses the molecular formula C₆H₅N₅O₄ and a molecular weight of 211.14 g/mol. Its bicyclic framework consists of two fused pyrazole rings, with substituents at positions 3 (methoxycarbonyl) and 6 (nitro group). The 1,4-dihydro configuration introduces partial unsaturation, influencing both reactivity and electronic properties.
Key structural attributes include:
-
Nitro group (-NO₂): Enhances electrophilicity and participates in redox reactions, potentially contributing to biological activity through nitroreductase-mediated activation .
-
Ester moiety (-COOCH₃): Improves solubility and serves as a handle for prodrug modifications.
-
Pyrazole core: Provides a rigid scaffold for target binding, commonly exploited in kinase inhibitor design .
Quantum-chemical calculations suggest that the nitro group adopts a planar configuration relative to the pyrazole rings, optimizing conjugation and stability .
Synthesis and Optimization
The synthesis of methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate involves a multi-step sequence requiring precise control of reaction conditions. A representative pathway derived from analogous pyrazolo[4,3-c]pyrazoles includes :
-
Nitrosation: Treatment of a pyrazole precursor with sodium nitrite (NaNO₂) in hydrochloric acid yields a nitroso intermediate.
-
Cyclization: Hydrazine (N₂H₄) in ethanol facilitates ring closure to form the dihydropyrazole core.
-
Esterification: Reaction with methanol under acidic conditions introduces the methyl ester group.
-
Nitro Group Installation: Nitration using nitric acid (HNO₃) and trifluoroacetic acid (TFA) completes the functionalization .
Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaNO₂, HCl, H₂O | 65–70 |
| 2 | N₂H₄, EtOH, 24 h | 50–55 |
| 3 | CH₃OH, H₂SO₄, reflux | 80–85 |
| 4 | HNO₃, TFA, 0–5°C | 60–65 |
Optimization efforts focus on replacing batch reactors with continuous-flow systems to improve scalability and reduce byproduct formation. Recent advances in Lewis acid catalysis (e.g., BF₃·Et₂O) have enhanced regioselectivity during cyclization .
Biological Activity and Mechanism
While direct studies on methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate remain limited, structurally related 6-nitroazolo[1,5-a]pyrimidines exhibit potent antitumor and kinase-inhibitory properties . Key findings include:
Protein Kinase CK2 Inhibition
In vitro assays demonstrate that nitroazolo-pyrimidines inhibit CK2, a serine/threonine kinase overexpressed in cancers. For example, compound 5m (IC₅₀ = 13–27 µM) suppresses glioblastoma (A-172) and osteosarcoma (Hos) cell viability by competitively binding to the ATP pocket . The nitro group undergoes intracellular reduction to reactive intermediates that covalently modify cysteine residues in the kinase’s catalytic domain .
Cytotoxic Selectivity
Comparative studies on tumor vs. non-tumor cells reveal selective cytotoxicity:
Table 2: Cytotoxicity of Analogous Nitroazolo-Pyrimidines
| Compound | A-172 (Glioblastoma) IC₅₀ (µM) | Hek-293 (Kidney) IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 5m | 13 ± 1.2 | 169 ± 12 | 13.0 |
| 5o | 27 ± 2.1 | 227 ± 18 | 8.4 |
Methyl 6-nitro derivatives likely share this selectivity due to conserved nitroreductase activity in tumor cells .
Future Research Directions
-
Mechanistic Elucidation: Detailed kinetic studies to map the compound’s interaction with CK2 and other kinases.
-
Prodrug Optimization: Synthesis of phosphate or peptide conjugates to enhance tumor-specific delivery.
-
In Vivo Toxicology: Preclinical assessment of pharmacokinetics and off-target effects in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume